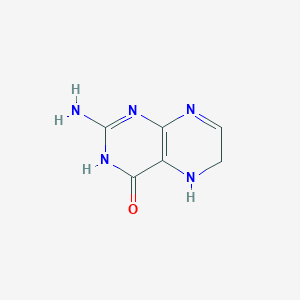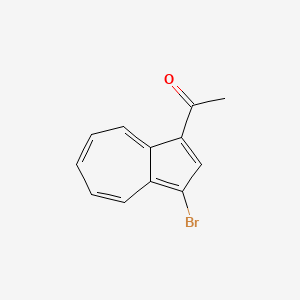
Ethanone, 1-(3-bromo-1-azulenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(3-bromo-1-azulenyl)- is an organic compound with the molecular formula C12H9BrO It is a derivative of azulenyl ethanone, where a bromine atom is substituted at the third position of the azulenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-bromo-1-azulenyl)- typically involves the bromination of 1-azulenylethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and to ensure selective bromination at the desired position on the azulenyl ring.
Industrial Production Methods
Industrial production of Ethanone, 1-(3-bromo-1-azulenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The bromination reaction is monitored using analytical techniques such as gas chromatography to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-(3-bromo-1-azulenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxyl groups, amines, or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amine substitution, and thiols for thiol substitution. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are usually carried out under acidic conditions.
Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: The major products include substituted azulenyl ethanones with various functional groups replacing the bromine atom.
Oxidation Reactions: The major products include carboxylic acids and other oxidized derivatives of azulenyl ethanone.
Reduction Reactions: The major products include alcohols and other reduced derivatives of azulenyl ethanone.
Applications De Recherche Scientifique
Ethanone, 1-(3-bromo-1-azulenyl)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(3-bromo-1-azulenyl)- involves its interaction with various molecular targets and pathways. The bromine atom and the azulenyl ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azulenylethanone: The parent compound without the bromine substitution.
1-(3-Chloro-1-azulenyl)ethanone: A similar compound with a chlorine atom instead of bromine.
1-(3-Iodo-1-azulenyl)ethanone: A similar compound with an iodine atom instead of bromine.
Uniqueness
Ethanone, 1-(3-bromo-1-azulenyl)- is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and can influence its interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
92025-35-9 |
|---|---|
Formule moléculaire |
C12H9BrO |
Poids moléculaire |
249.10 g/mol |
Nom IUPAC |
1-(3-bromoazulen-1-yl)ethanone |
InChI |
InChI=1S/C12H9BrO/c1-8(14)11-7-12(13)10-6-4-2-3-5-9(10)11/h2-7H,1H3 |
Clé InChI |
BMZNJYNWCPSPPE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C2C1=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[2-(Trifluoromethyl)benzamido]phenoxy}propanoic acid](/img/structure/B14361676.png)
![2-Methoxy-4-[2-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14361684.png)



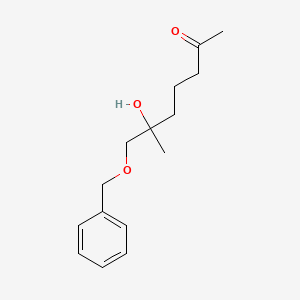
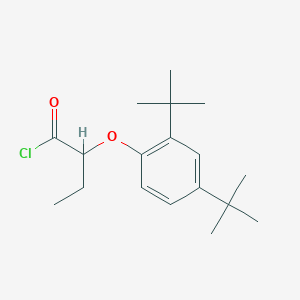
![N-{2-[4-(Piperidine-1-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14361704.png)
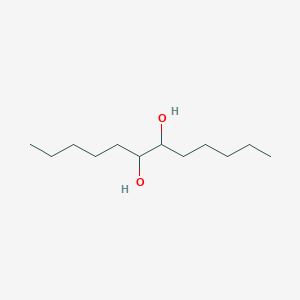

![N-Methyl-N-[3-(trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B14361730.png)
![N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine](/img/structure/B14361740.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14361753.png)
